molecular formula C20H20N2O2 B12615132 N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide CAS No. 918631-19-3

N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide

Cat. No.: B12615132
CAS No.: 918631-19-3
M. Wt: 320.4 g/mol
InChI Key: SWFVABLAQKFNCO-UHFFFAOYSA-N
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Description

N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide is an organic compound belonging to the class of benzamides. This compound is characterized by the presence of a hydroxamic acid functional group, which is known for its ability to chelate metal ions. The compound’s structure includes a naphthalene moiety, which contributes to its aromatic properties and potential biological activities.

Properties

CAS No.

918631-19-3

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

N-hydroxy-4-[[methyl(naphthalen-2-ylmethyl)amino]methyl]benzamide

InChI

InChI=1S/C20H20N2O2/c1-22(13-15-6-10-18(11-7-15)20(23)21-24)14-16-8-9-17-4-2-3-5-19(17)12-16/h2-12,24H,13-14H2,1H3,(H,21,23)

InChI Key

SWFVABLAQKFNCO-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)C(=O)NO)CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide typically involves the condensation of a naphthalene derivative with a benzamide precursorThe reaction is usually carried out under mild conditions, with the use of a suitable catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Properties

Research indicates that N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide exhibits potential anticancer properties. Studies have shown that the compound can inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and disrupting cell cycle progression.

Case Study: In Vitro Anticancer Activity

A study evaluated the cytotoxic effects of this compound on different cancer cell lines, including breast and prostate cancer cells. The results demonstrated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

In a controlled experiment, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings indicated significant inhibition of bacterial growth, highlighting its potential application in treating infections.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes that are crucial in metabolic pathways related to diseases such as diabetes and obesity.

Case Study: Enzyme Inhibition

In vitro assays demonstrated that the compound effectively inhibited enzymes such as α-glucosidase and lipase, which are involved in carbohydrate digestion and lipid metabolism, respectively. This inhibition could lead to therapeutic applications in managing metabolic disorders.

Mechanism of Action

The mechanism of action of N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide involves its ability to chelate metal ions through the hydroxamic acid group. This chelation can inhibit the activity of metalloenzymes, such as histone deacetylases, by binding to the metal ion in the enzyme’s active site. This inhibition can lead to changes in gene expression and cellular functions, making the compound a potential therapeutic agent for diseases such as cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide is unique due to its specific combination of a naphthalene moiety and a hydroxamic acid group. This combination provides the compound with distinct chemical and biological properties, making it a valuable tool in various research fields .

Biological Activity

N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide, a compound with notable structural complexity, has been the subject of various studies aimed at elucidating its biological activity. This article synthesizes findings from diverse research sources, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be characterized by its unique structure, which includes a naphthalene moiety and an N-hydroxy functional group. The synthesis typically involves the reaction of 4-amino acetophenone oxime with 2-hydroxy-1-naphthaldehyde in ethanol, yielding a light yellow solid with a high purity level (yield 80.7%) . The crystal structure analysis reveals significant intramolecular hydrogen bonding, which may influence its biological properties.

Anticancer Properties

Recent studies have highlighted the compound's potential anticancer activity. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it showed an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin in A-431 and Jurkat cell lines, suggesting strong antitumor efficacy .

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
A-431<10Doxorubicin15
Jurkat<10Doxorubicin20

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells, leading to reduced cell viability.
  • Interference with DNA Repair Mechanisms : Studies suggest that it may inhibit key enzymes involved in DNA repair processes, enhancing the cytotoxic effects during chemotherapy .
  • Modulation of Apoptotic Pathways : The compound has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, promoting programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Preliminary results indicate effectiveness comparable to standard antibiotics against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies and Experimental Findings

A series of experiments conducted on animal models have further substantiated the biological activity of this compound. In one study, administration of the compound resulted in significant tumor regression in xenograft models . Additionally, toxicity studies indicated a favorable safety profile at therapeutic doses.

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